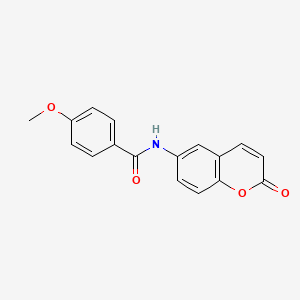

4-methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide

Description

Properties

IUPAC Name |

4-methoxy-N-(2-oxochromen-6-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO4/c1-21-14-6-2-11(3-7-14)17(20)18-13-5-8-15-12(10-13)4-9-16(19)22-15/h2-10H,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWBHAGNKYSGARR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=O)C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Reaction Framework

The nickel-catalyzed reductive aminocarbonylation method, as demonstrated for structurally analogous amides (e.g., N-(4-(methylthio)phenyl)benzamide), provides a robust pathway for coupling aryl halides with nitroarenes. For 4-methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide, this approach would involve:

- Substrate Preparation : A 6-halo-2H-chromen-2-one (e.g., 6-iodo- or 6-bromo-coumarin) as the aryl halide and 4-methoxynitrobenzene as the nitroarene.

- Catalytic System : Ni(glyme)Cl₂ (10 mol%), di-tert-butyl-2,2’-dipyridyl (L1, 10 mol%), and Co₂(CO)₈ (0.8–1.2 equiv) in dimethylformamide (DMF) at 120°C.

- Reductants and Additives : Zinc (2 equiv) or manganese (5 equiv) with TMSCl or TMSI to facilitate nitro group reduction and amide bond formation.

Mechanistic Insights : The reaction proceeds via in situ reduction of the nitroarene to an amine, followed by carbonylation and coupling with the aryl halide. This method achieves yields exceeding 70% for related benzamides.

Chromone Intermediate Derivatization

Synthesis of 6-Amino-2H-chromen-2-one

The 6-amino-coumarin intermediate is critical for subsequent amidation. Key steps include:

Amidation with 4-Methoxybenzoyl Chloride

The 6-amino-coumarin reacts with 4-methoxybenzoyl chloride under Schotten-Baumann conditions:

- Base : Aqueous NaOH or Et₃N in dichloromethane.

- Temperature : 0–25°C, yielding the target amide in 65–80% efficiency.

Direct Coupling via Ullmann-Type Reactions

Copper-Mediated Amination

For halogenated coumarins (e.g., 6-bromo-2H-chromen-2-one), Ullmann coupling with 4-methoxybenzamide employs:

- Catalyst : CuI (10 mol%) and 1,10-phenanthroline.

- Solvent : DMSO at 110°C, achieving moderate yields (50–60%).

Comparative Analysis of Synthetic Routes

Optimization Challenges and Solutions

Regioselectivity in Nitration

Nitration of coumarin predominantly occurs at the 6-position due to electron-donating effects of the lactone oxygen. However, minor 8-nitro isomers may form, necessitating chromatographic separation.

Catalyst Degradation in Reductive Aminocarbonylation

Cobalt carbonyl (Co₂(CO)₈) decomposes at high temperatures, requiring strict inert conditions. Substituting with Fe(CO)₅ or Mo(CO)₆ improves stability but reduces reactivity.

Scalability and Industrial Relevance

The reductive aminocarbonylation method (Section 1) is scalable to gram-scale synthesis, as evidenced by the isolation of N-(3-fluoro-4-methylphenyl)benzamide (73 mg, 73%). Industrial adoption, however, is limited by the cost of nickel/cobalt catalysts.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups or other reduced forms.

Substitution: The methoxy group and the benzamide moiety can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under controlled conditions.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used in substitution reactions, often in the presence of catalysts or under specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives .

Scientific Research Applications

4-methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound exhibits potential antimicrobial and anti-inflammatory activities, making it a subject of study in biological research.

Medicine: Due to its pharmacological properties, it is investigated for potential therapeutic applications, including anticancer and antiviral activities.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of bacterial DNA gyrase, thereby exhibiting antimicrobial activity. Additionally, it may modulate inflammatory pathways by inhibiting key enzymes involved in the inflammatory response .

Comparison with Similar Compounds

Sulphonamide Derivatives of N-(2-oxo-2H-chromen-6-yl)

describes 4-methoxy-N-(2-oxo-2H-chromen-6-yl)benzenesulphonamide (Compound 7), which replaces the amide linkage with a sulphonamide group. Key differences include:

Brominated and Nitrophenyl Analogues

- 4-Bromo-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide (CAS 923233-39-0): Features a bromo substituent and a phenyl group on the chromenone ring. Molecular formula: C₂₂H₁₄BrNO₃ (MW 420.3), significantly bulkier than the target compound. Structural rigidity from the bromine and phenyl groups may enhance binding affinity in protein-ligand interactions .

4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB) :

Azetidinone-Linked Benzamide Derivatives

Compounds such as 4-(benzyloxy)-N-(3-chloro-2-(4-methoxyphenyl)-4-oxoazetidin-1-yl)benzamide (6b) feature an azetidinone (β-lactam) ring instead of coumarin:

Thiourea and Piperidine Derivatives

- 4-Methoxy-N-(piperidine-1-carbonothioyl)benzamide (MPiCB): Replaces the coumarin-amide group with a thiourea-piperidine moiety. Coordinates metal ions via sulfur and oxygen atoms, suggesting applications in catalysis or metallodrug design .

Key Structural Differences

| Compound | Core Structure | Functional Groups | Molecular Weight | Yield |

|---|---|---|---|---|

| Target Compound | Coumarin + amide | Methoxy, amide | ~299.3 | 43% |

| Sulphonamide (Compound 7) | Coumarin + sulphonamide | Methoxy, sulphonamide | 332.06 | 72.8% |

| Azetidinone (6b) | Azetidinone + amide | Chloro, methoxy | 438.12 | 85–93% |

| MPiCB | Piperidine + thiourea | Methoxy, thiourea | Not reported | N/A |

Pharmacological Implications

- Sulphonamides : Enhanced stability and bioavailability due to sulphonamide’s resistance to enzymatic degradation.

- Brominated Derivatives : Increased molecular weight and halogenated groups may improve target binding but reduce solubility.

Biological Activity

4-Methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide is a synthetic compound belonging to the class of benzamides and chromene derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Its unique structure, which combines a chromone ring with a benzamide moiety, allows for diverse chemical interactions and biological applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H13NO3, with a molecular weight of approximately 279.29 g/mol. The compound features a chromone structure characterized by a fused benzene and pyrone ring, which is known for its aromaticity and potential biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C17H13NO3 |

| Molecular Weight | 279.29 g/mol |

| Structure | Chromone + Benzamide |

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits significant antimicrobial properties. It has shown inhibitory effects against various bacterial strains, suggesting its potential as an antimicrobial agent. The exact mechanisms through which this compound exerts its antimicrobial effects remain to be fully elucidated.

Anticancer Activity

Research highlights the compound's potential in cancer treatment. It has been investigated for its cytotoxic effects against several cancer cell lines, including human lung adenocarcinoma (A-549) and breast cancer (MCF-7). For instance, related compounds have demonstrated IC50 values indicating promising cytotoxicity against these cell lines . The mechanism of action may involve apoptosis induction through pathways similar to those observed in other chromone derivatives, targeting multidrug-resistant (MDR) cancer cells .

Anti-inflammatory Effects

The compound's anti-inflammatory properties have also been noted, aligning with the known activities of other chromone derivatives. This activity could be attributed to its ability to inhibit pro-inflammatory cytokines or modulate inflammatory pathways.

Case Studies and Research Findings

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 4-methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the coumarin core followed by benzamide coupling. Key steps include:

- Coumarin precursor preparation : 6-Amino-2H-chromen-2-one is synthesized via Pechmann condensation, followed by nitration and reduction to introduce the amine group .

- Benzamide coupling : The amine reacts with 4-methoxybenzoyl chloride under Schotten-Baumann conditions (aqueous NaOH, dichloromethane, 0–5°C) to form the target compound. Yield optimization involves controlling stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and using anhydrous solvents to minimize hydrolysis .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures high purity (>95%) .

Q. Which analytical techniques are most effective for confirming the molecular structure and purity of this compound?

- Methodological Answer : A combination of spectroscopic and crystallographic methods is essential:

- Spectroscopy :

- 1H/13C NMR : Assign methoxy (~δ 3.8 ppm, singlet), coumarin lactone carbonyl (~δ 160 ppm), and benzamide carbonyl signals (~δ 168 ppm) .

- IR : Confirm amide C=O (1640–1680 cm⁻¹) and lactone C=O (1720–1750 cm⁻¹) stretches .

- X-ray crystallography : Single-crystal diffraction (Mo-Kα radiation, SHELXL refinement) resolves bond lengths (e.g., C–O in methoxy: 1.36–1.38 Å) and validates intramolecular hydrogen bonding (N–H···O) .

Q. What preliminary biological screening approaches are recommended to assess its potential bioactivity?

- Methodological Answer : Initial screening focuses on target-specific assays:

- Antimicrobial activity : Broth microdilution (MIC determination against S. aureus and E. coli) .

- Anticancer potential : MTT assay (IC₅₀ evaluation in HeLa or MCF-7 cell lines) with doxorubicin as a positive control .

- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) using recombinant enzymes .

Advanced Research Questions

Q. How can structural refinement using SHELXL address challenges in resolving disordered moieties within the coumarin-benzamide framework?

- Methodological Answer : Disordered regions (e.g., methoxy or benzamide groups) require advanced SHELXL features:

- Restraints : Apply SAME and DFIX commands to maintain bond geometry during refinement .

- Twinning : Use TWIN and BASF instructions for non-merohedral twinning, common in monoclinic systems (space group P21/n) .

- Thermal motion : Anisotropic displacement parameters (ADPs) refine high-B-factor atoms, while ISOR restrains unrealistic thermal ellipsoids .

Q. What experimental strategies resolve contradictions between in vitro bioactivity and in vivo efficacy data for this compound?

- Methodological Answer : Discrepancies often arise from pharmacokinetic (PK) limitations. Mitigation strategies include:

- Solubility enhancement : Co-crystallization with cyclodextrins or formulation as nanoparticles .

- Metabolic stability : LC-MS/MS analysis of microsomal metabolites (rat liver S9 fraction) identifies vulnerable sites for structural modification .

- Toxicity profiling : Acute toxicity studies (OECD 423 guidelines) and histopathological examination in murine models .

Q. How can structure-activity relationship (SAR) studies elucidate the role of substituents in modulating biological activity?

- Methodological Answer : Systematic SAR involves synthesizing analogs and comparative bioassays:

- Methoxy position : Replace 4-methoxy with 3-methoxy or halogens to assess steric/electronic effects on receptor binding .

- Coumarin modifications : Introduce methyl groups at the 3-position to evaluate hydrophobic interactions .

- Benzamide variants : Substitute with heteroaromatic amides (e.g., pyridine) to enhance solubility and target affinity .

- Data analysis : Use multivariate regression (e.g., CoMFA) to correlate substituent parameters (Hammett σ, π) with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.